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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of AZD3839,

a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role

in the production of amyloid-β (Aβ) peptides.[1][2] Understanding the binding affinity and

kinetics of inhibitors like AZD3839 is critical for evaluating their therapeutic potential. This

document synthesizes key data from preclinical studies, outlines experimental methodologies,

and visualizes the relevant biological and experimental processes.

Core Signaling Pathway: APP Processing
The proteolytic processing of the amyloid precursor protein (APP) by BACE1 is the initial, rate-

limiting step in the amyloidogenic pathway, which leads to the generation of Aβ peptides that

can aggregate into neurotoxic plaques in the brain.[2] AZD3839 directly inhibits this first step.
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Caption: Amyloid Precursor Protein (APP) processing pathway and BACE1 inhibition.

Binding Affinity and Selectivity
AZD3839 demonstrates high potency for BACE1. Its binding affinity has been quantified

through various in vitro biochemical and cellular assays. The inhibitor was developed through

fragment-based screening and structure-based design.[1][3][4]

Table 1: AZD3839 In Vitro Inhibition Data
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Target/Assay Parameter Value Species Notes

BACE1

(Biochemical

FRET Assay)

Ki 26.1 nM Human

Measures direct

enzyme

inhibition.[1][5]

BACE2

(Biochemical

FRET Assay)

Ki 372 nM Human

~14-fold lower

affinity than for

BACE1.[1][5]

Cathepsin D

(Aspartic

Protease)

Ki >25 µM Not Specified

>1000-fold

selectivity over

Cathepsin D.[1]

[5]

sAPPβ Release

(Cellular Assay)
IC50 16.7 nM

Human (SH-

SY5Y cells)

Measures

inhibition of

BACE1 activity in

a cellular

context.[1][5][6]

Aβ40 Reduction

(Cellular Assay)
IC50 50.9 nM

Mouse (Primary

Cortical

Neurons)

Potency in a

primary neuron

model.[1][5]

Aβ40 Reduction

(Cellular Assay)
IC50 32.2 nM

Mouse (N2A

cells)

Potency in a

neuroblastoma

cell line.[1][5]

Aβ40 Reduction

(Cellular Assay)
IC50 24.8 nM

Guinea Pig

(Primary Cortical

Neurons)

Demonstrates

potency across

different species.

[1][5]

Binding Kinetics
While detailed on-rate (kₒₙ) and off-rate (kₒff) kinetic parameters for AZD3839 are not

extensively published in the reviewed literature, its discovery process involved biophysical

techniques like surface plasmon resonance (SPR), which are used to determine such kinetics.

[6] For context, another BACE1 inhibitor from the same developer, AZD3293 (Lanabecestat), is
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noted for having a very slow off-rate from BACE1, a property that can contribute to a longer

duration of action.[7] However, these specific kinetic characteristics cannot be directly attributed

to AZD3839 without explicit data.

Binding Mode to BACE1
X-ray crystallography studies have resolved the structure of AZD3839 in complex with the

BACE1 active site to a resolution of 1.8 Å.[1][5]

Conformation: AZD3839 binds to BACE1 while the enzyme is in a "flap-open" conformation.

[1][2][5]

Key Interactions:

The amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic

dyad residues, Asp-32 and Asp-228.[1][5]

The pyridine nitrogen interacts with Trp-76 via a hydrogen bond.[1][2][5]

A difluoromethyl substituent displaces a conserved water molecule, creating interactions

with Ser-35 and Asn-37.[1][5]

The phenyl ring settles into the S1 subpocket, while the pyrimidine ring projects toward the

S3 pocket.[2]

Experimental Protocols
The characterization of AZD3839's binding and inhibitory activity involved several key

experimental methodologies.

Biochemical BACE1 Inhibition Assay (FRET)
This assay directly measures the enzymatic activity of recombinant human BACE1 on a

synthetic peptide substrate.

Principle: A quenched fluorogenic substrate based on the "Swedish mutation" APP sequence

is used. When cleaved by BACE1, the fluorophore and quencher are separated, resulting in

a detectable increase in fluorescence.
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Methodology:

Recombinant human BACE1 enzyme solution is pre-incubated with varying concentrations

of AZD3839 for a set period (e.g., 15 minutes) at 37°C.[8]

The BACE1 substrate is added to initiate the enzymatic reaction.[8]

The reaction proceeds for a defined time (e.g., 2 hours) at 37°C.[8]

Fluorescence is measured using a microplate reader.

The concentration-dependent inhibition data is used to calculate the Ki value.[1][3]
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Caption: Experimental workflow for the BACE1 FRET-based inhibition assay.

Cellular Aβ and sAPPβ Release Assays
These assays assess the ability of AZD3839 to inhibit BACE1 activity within a more

physiologically relevant cellular environment.

Principle: Cultured cells (e.g., human SH-SY5Y neuroblastoma, mouse N2A, or primary

neurons) that endogenously or through overexpression produce APP are treated with the

inhibitor. The amount of Aβ and sAPPβ released into the cell culture medium is then

quantified.[1][3]

Methodology:

Cells are cultured in appropriate plates.

The culture medium is replaced with fresh medium containing various concentrations of

AZD3839 (typically with a final DMSO concentration of 1% or less).

Cells are incubated for a specified period to allow for APP processing and Aβ/sAPPβ

secretion.

The culture medium is collected, and the levels of secreted Aβ40, Aβ42, and sAPPβ are

quantified using methods such as ELISA or Meso Scale Discovery (MSD) immunoassays.

The concentration-response data is plotted to determine the IC50 values.[1]

Protein X-ray Crystallography
This technique was used to determine the three-dimensional structure of AZD3839 bound to

the BACE1 enzyme.

Methodology:

The BACE1 protein is expressed and purified.

Crystals of the BACE1 protein are grown.

AZD3839 is introduced into the crystals, typically by soaking.[1][5]
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The co-crystals are exposed to an X-ray beam, and the resulting diffraction pattern is

collected.

The diffraction data is processed to generate an electron density map, from which the

atomic coordinates of the protein-inhibitor complex are determined and refined.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the
Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the
treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]

5. researchgate.net [researchgate.net]

6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of
BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZD3839: A Technical Overview of BACE1 Binding
Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148114#azd3839-binding-affinity-and-kinetics-to-
bace1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.benchchem.com/product/b1148114?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159447/
https://www.researchgate.net/publication/232226007_Discovery_of_AZD3839_a_Potent_and_Selective_BACE1_Inhibitor_Clinical_Candidate_for_the_Treatment_of_Alzheimer_Disease
https://publications-affiliated.scilifelab.se/publication/1801554ce0184fb68857a4074164c66a
https://publications-affiliated.scilifelab.se/publication/1801554ce0184fb68857a4074164c66a
https://www.researchgate.net/figure/AZD3839-binding-in-the-active-site-of-BACE1-PDB-ID-code-4b05-Key-interactions-between_fig2_232226007
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944430/
https://www.researchgate.net/figure/hBACE1-binding-kinetics-of-AZD3293-The-binding-of-AZD3293-was-evaluated-in-a-direct_fig1_295076797
https://pmc.ncbi.nlm.nih.gov/articles/PMC7226079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7226079/
https://www.benchchem.com/product/b1148114#azd3839-binding-affinity-and-kinetics-to-bace1
https://www.benchchem.com/product/b1148114#azd3839-binding-affinity-and-kinetics-to-bace1
https://www.benchchem.com/product/b1148114#azd3839-binding-affinity-and-kinetics-to-bace1
https://www.benchchem.com/product/b1148114#azd3839-binding-affinity-and-kinetics-to-bace1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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